

An In-Depth Technical Guide on Boc-Met(O2)-OH

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Boc-Met(O2)-OH**

Cat. No.: **B558267**

[Get Quote](#)

For: Researchers, Scientists, and Drug Development Professionals

Subject: A Technical Overview of N- α -tert-Butoxycarbonyl-L-methionine sulfone (**Boc-Met(O2)-OH**)

Abstract

This document provides a comprehensive technical overview of N- α -tert-butoxycarbonyl-L-methionine sulfone (**Boc-Met(O2)-OH**), a derivative of the amino acid methionine. While an experimentally determined crystal structure is not publicly available at the time of this writing, this guide compiles essential information including its chemical and physical properties, predicted structural information, and detailed experimental protocols for its synthesis. This information is intended to support researchers in the fields of peptide synthesis, drug development, and biochemistry.

Introduction

N- α -tert-butoxycarbonyl-L-methionine sulfone, commonly referred to as **Boc-Met(O2)-OH**, is a protected amino acid derivative used in synthetic chemistry. The tert-butoxycarbonyl (Boc) protecting group on the alpha-amino function allows for controlled peptide bond formation, while the oxidation of the methionine thioether to a sulfone group imparts significant chemical stability, particularly against further oxidation.^[1] This makes **Boc-Met(O2)-OH** a valuable building block in the synthesis of peptides where the oxidation state of the methionine residue is critical to the final structure and function. The sulfone moiety also increases the polarity of the side chain.

Structural and Physicochemical Properties

As of this review, a definitive crystal structure for **Boc-Met(O2)-OH** has not been deposited in public crystallographic databases. The structural information available is based on computational models and spectroscopic data. PubChem provides a 3D conformer prediction for this molecule (CID 7017894).[\[2\]](#)

The key physicochemical properties of **Boc-Met(O2)-OH** are summarized in the table below.

Property	Value	Reference(s)
IUPAC Name	(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfonylbutanoic acid	[1] [2]
Synonyms	Boc-L-methionine sulfone, N-Boc-L-methionine sulfone	[2] [3]
CAS Number	60280-45-7	[4]
Molecular Formula	C10H19NO6S	[4]
Molecular Weight	281.33 g/mol	[2] [4]
Appearance	White to off-white powder	[1] [3]
Density (Predicted)	1.267 g/cm ³ to 1.3 g/cm ³	[1] [3]
Boiling Point (Predicted)	523.4 °C at 760 mmHg	[1] [3]
XLogP3 (Predicted)	0.3 - 0.51	[2] [3]
Storage Temperature	2-8 °C	[1]

Experimental Protocols

The synthesis of **Boc-Met(O2)-OH** is typically achieved in a two-step process: the protection of L-methionine with a Boc group, followed by the oxidation of the thioether side chain to a sulfone.

A common method for the Boc protection of L-methionine involves the reaction of L-methionine with di-tert-butyl dicarbonate (Boc_2O) under basic conditions.

Materials:

- L-methionine
- Di-tert-butyl dicarbonate (Boc_2O)
- Sodium hydroxide (NaOH)
- Acetonitrile
- Water
- Dichloromethane
- 1 N Hydrochloric acid (HCl)
- Saturated sodium chloride solution
- Anhydrous sodium sulfate

Procedure:

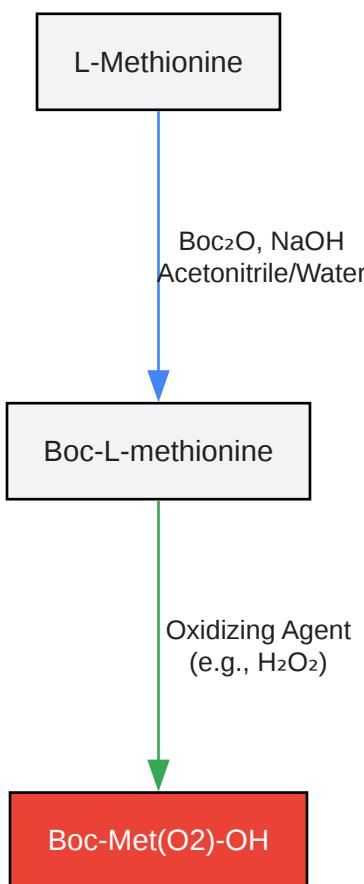
- Dissolve L-methionine in a 1:1 mixture of water and acetonitrile.
- Add sodium hydroxide to the solution.
- Cool the reaction mixture to 0 °C.
- Slowly add di-tert-butyl dicarbonate.
- Allow the reaction to warm to room temperature and stir for 12 hours.
- Remove the acetonitrile via rotary evaporation.
- Adjust the pH of the remaining aqueous phase to 12 with potassium carbonate.

- Extract the aqueous phase twice with dichloromethane and discard the organic layers.
- Adjust the pH of the aqueous phase to 6 with 1 N hydrochloric acid.
- Extract the aqueous phase twice with dichloromethane.
- Combine the organic phases, wash with saturated sodium chloride solution, and dry over anhydrous sodium sulfate.
- Concentrate the solution under reduced pressure to yield Boc-L-methionine.

The oxidation of the thioether in Boc-L-methionine to a sulfone requires stronger oxidizing conditions than the synthesis of the corresponding sulfoxide. While a specific protocol for the sulfone was not found, a general method for the synthesis of the sulfoxide can be adapted. To achieve the sulfone, a stronger oxidizing agent or more forcing conditions (e.g., higher concentration of oxidant, longer reaction time, or higher temperature) would be necessary. The oxidation of methionine to methionine sulfone is generally considered an irreversible process in biological systems.[\[5\]](#)[\[6\]](#)

Materials:

- Boc-L-methionine
- Hydrogen peroxide (30% aqueous solution) or other suitable oxidizing agents like peroxy acids (e.g., m-CPBA).
- Acetonitrile or acetic acid


Procedure (Adapted for Sulfone Synthesis):

- Dissolve Boc-L-methionine in a suitable solvent such as acetonitrile or acetic acid.[\[7\]](#)
- Slowly add an excess of a 30% hydrogen peroxide solution to the mixture. The stoichiometry will need to be adjusted to ensure complete oxidation to the sulfone.
- Stir the reaction mixture at room temperature. The reaction progress should be monitored by a suitable technique (e.g., TLC or LC-MS) to determine the required reaction time for complete conversion to the sulfone.

- After the reaction is complete, the excess oxidizing agent may need to be quenched. For hydrogen peroxide, a catalyst like palladium on carbon can be used, followed by filtration.[7]
- The solvent is removed under reduced pressure.
- The resulting residue can be purified by extraction and/or recrystallization to yield **Boc-Met(O2)-OH**.[7]

Workflow Visualization

The following diagram illustrates the synthetic pathway from the starting material, L-methionine, to the final product, **Boc-Met(O2)-OH**.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **Boc-Met(O2)-OH**.

Conclusion

Boc-Met(O₂)-OH is an important synthetic building block for peptide chemistry, offering enhanced stability against oxidation. While its crystal structure remains to be experimentally determined, this guide provides a collection of its known properties and synthetic methodologies. The provided protocols for the synthesis of its precursor and the subsequent oxidation offer a practical basis for its preparation in a laboratory setting. Further research, particularly crystallographic studies, would be invaluable to fully elucidate its solid-state conformation and intermolecular interactions, which could further aid in its application in rational drug design and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. aapep.bocsci.com [aapep.bocsci.com]
- 2. (S)-2-((tert-butoxycarbonyl)amino)-4-(methylsulfonyl)butanoic acid | C₁₀H₁₉NO₆S | CID 7017894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. scbt.com [scbt.com]
- 5. researchgate.net [researchgate.net]
- 6. Methionine sulfoxide - Wikipedia [en.wikipedia.org]
- 7. prepchem.com [prepchem.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide on Boc-Met(O₂)-OH]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b558267#crystal-structure-of-boc-met-o2-oh\]](https://www.benchchem.com/product/b558267#crystal-structure-of-boc-met-o2-oh)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com